molecular formula C11H16BrN3O B279616 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide

Numéro de catalogue B279616
Poids moléculaire: 286.17 g/mol
Clé InChI: XISKALYMJCOLIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to have an effect on certain biochemical and physiological processes in the body.

Mécanisme D'action

4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide acts as a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that is mainly expressed in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes such as pain sensation, appetite, and mood. 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide binds to the CB1 receptor and blocks its activation by endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This leads to a decrease in the activity of the endocannabinoid system and a reduction in the physiological effects that are mediated by this system.
Biochemical and Physiological Effects:
4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce food intake and body weight in animal models of obesity. 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and alcohol. In addition, 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other physiological processes. However, one limitation of using 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide is its relatively low potency compared to other CB1 receptor antagonists such as rimonabant. This may require the use of higher doses of 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments, which could lead to non-specific effects.

Orientations Futures

There are several future directions for research on 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of obesity, addiction, and other disorders related to the endocannabinoid system. Further studies are needed to determine the efficacy and safety of 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide in clinical trials. Another area of interest is the development of more potent and selective CB1 receptor antagonists that could be used in lab experiments and clinical trials. Finally, the molecular mechanisms underlying the effects of 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide on the endocannabinoid system need to be further elucidated to fully understand its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide in its pure form.

Applications De Recherche Scientifique

4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various areas of research. It has been found to have an effect on the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain sensation, appetite, and mood. 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to act as a selective antagonist of the CB1 receptor, which is one of the two main receptors of the endocannabinoid system. This makes 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide a potential candidate for the treatment of obesity, addiction, and other disorders related to the endocannabinoid system.

Propriétés

Formule moléculaire

C11H16BrN3O

Poids moléculaire

286.17 g/mol

Nom IUPAC

4-bromo-N-cyclopentyl-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H16BrN3O/c1-7-9(12)10(15(2)14-7)11(16)13-8-5-3-4-6-8/h8H,3-6H2,1-2H3,(H,13,16)

Clé InChI

XISKALYMJCOLIT-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Br)C(=O)NC2CCCC2)C

SMILES canonique

CC1=NN(C(=C1Br)C(=O)NC2CCCC2)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.